1-(3-chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Medicinal chemistry Drug-likeness Solubility optimization

1-(3-Chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic 5-oxopyrrolidine-3-carboxamide derivative (molecular formula C₁₇H₁₄ClFN₂O₃, exact mass 348.0677 g/mol) that incorporates a 3-chloro-4-fluorophenyl substituent at the pyrrolidine N1 position and a 4-hydroxyphenyl moiety at the carboxamide nitrogen. The compound belongs to a scaffold class extensively investigated for CCR5 antagonism, anticancer, and antimicrobial applications.

Molecular Formula C17H14ClFN2O3
Molecular Weight 348.8 g/mol
Cat. No. B12183616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC17H14ClFN2O3
Molecular Weight348.8 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC=C(C=C3)O
InChIInChI=1S/C17H14ClFN2O3/c18-14-8-12(3-6-15(14)19)21-9-10(7-16(21)23)17(24)20-11-1-4-13(22)5-2-11/h1-6,8,10,22H,7,9H2,(H,20,24)
InChIKeyIPYMHHFVNAFQJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide: Core Chemical Identity and Procurement Specifications


1-(3-Chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic 5-oxopyrrolidine-3-carboxamide derivative (molecular formula C₁₇H₁₄ClFN₂O₃, exact mass 348.0677 g/mol) that incorporates a 3-chloro-4-fluorophenyl substituent at the pyrrolidine N1 position and a 4-hydroxyphenyl moiety at the carboxamide nitrogen . The compound belongs to a scaffold class extensively investigated for CCR5 antagonism, anticancer, and antimicrobial applications [1]. Its dual-halogenated N-aryl group and phenolic carboxamide terminus represent a specific substitution pattern not duplicated among commercially available in-class analogs, making unambiguous chemical identification essential for procurement.

Why Generic Substitution Fails: Structural Uniqueness of 1-(3-Chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide Among In-Class Analogs


Generic substitution within the 5-oxopyrrolidine-3-carboxamide class is inadvisable because even minor structural perturbations at either the N1-aryl or carboxamide-N positions produce substantial changes in hydrogen-bonding capacity, lipophilicity, and target engagement profiles . The target compound uniquely combines a 3-chloro-4-fluorophenyl N1-substituent with a 4-hydroxyphenyl carboxamide terminus, yielding a hydrogen bond donor count of 2 and XLogP3 of 2.2 . The most closely related commercially available analog, 1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 1144483-68-0), lacks the 4-fluoro substituent (MW 330.8 vs. 348.8), altering both electronic properties and metabolic stability [1]. Another near-neighbor, 1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS 945321-32-4), lacks the entire N-(4-hydroxyphenyl) terminus (MW 256.66) and consequently has zero hydrogen bond donors versus two, fundamentally changing solubility and target interaction potential . In the CCR5 antagonist series, introducing a 3,4-dichloro substitution on the central phenyl ring improved binding affinity by approximately 33-fold over the lead compound (IC₅₀ 0.057 µM vs. 1.9 µM), demonstrating the exquisite sensitivity of this scaffold to aryl halogenation patterns [2].

Quantitative Differentiation Evidence for 1-(3-Chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide Against Closest Analogs


Hydrogen Bond Donor Capacity: Target Compound vs. N-(4-Hydroxyphenyl)-Deficient Analog

The target compound possesses two hydrogen bond donors (phenolic OH and carboxamide NH), compared to zero HBDs for the N-(4-hydroxyphenyl)-deficient analog 1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS 945321-32-4). This difference is critical for aqueous solubility, membrane permeability, and target hydrogen-bonding interactions .

Medicinal chemistry Drug-likeness Solubility optimization

Molecular Weight Differentiation: Target Compound vs. Simplest In-Class Carboxamide Analog

The target compound has a molecular weight of 348.8 g/mol (exact mass 348.0677), compared to 256.66 g/mol for the simplest 5-oxopyrrolidine-3-carboxamide analog bearing the same N1-aryl group (CAS 945321-32-4). The ~92 Da increase corresponds to the 4-hydroxyphenyl carboxamide extension, which adds both HBD/HBA capacity and π-stacking surface area .

Physicochemical profiling Permeability Pharmacokinetics

Fluorine-Substitution Effect: Target Compound vs. Monochloro Analog

The target compound incorporates a 4-fluoro substituent on the N1-phenyl ring in addition to the 3-chloro group, whereas the closest commercially available analog, 1-(3-chlorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 1144483-68-0), bears only a 3-chloro substituent. The presence of fluorine increases molecular weight by ~18 Da (348.8 vs. 330.8), alters the electronic environment of the aromatic ring via its strong electron-withdrawing effect, and has been shown in related pyrrolidine-based CCR5 antagonist series to reduce oxidative metabolism without adversely affecting target potency [1][2].

Metabolic stability Electron-withdrawing effects Halogen bonding

Lipophilicity Differentiation: XLogP3 Comparison Across N1-Aryl Analogs

The target compound has a calculated XLogP3 of 2.2, which places it in an optimal lipophilicity range for oral absorption (typically XLogP 1-3) . By comparison, the N-isopropyl analog CHEMBL1490079 (1-(3-chloro-4-fluorophenyl)-N-isopropyl-5-oxopyrrolidine-3-carboxamide) would be expected to have a higher logP due to the replacement of the polar 4-hydroxyphenyl group with a hydrophobic isopropyl group, potentially shifting it outside the optimal permeability-solubility balance [1].

Lipophilicity Membrane permeability ADME prediction

Scaffold-Class Biological Precedent: CCR5 Antagonist Activity of 5-Oxopyrrolidine-3-carboxamide Derivatives

The 5-oxopyrrolidine-3-carboxamide scaffold has been validated as a CCR5 antagonist chemotype with demonstrated anti-HIV-1 activity. The original lead compound (1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide derivative) exhibited an IC₅₀ of 1.9 µM in a [¹²⁵I]RANTES/CCR5-CHO cell binding assay [1]. Systematic SAR optimization achieved up to 50-fold improvement: introduction of 3,4-dichloro substitution on the central phenyl ring yielded IC₅₀ values of 0.057–0.050 µM, and N-benzyl substitution on the pyrrolidine further improved potency to IC₅₀ = 0.038 µM [1]. These compounds also inhibited CCR5-using HIV-1 envelope-mediated membrane fusion with IC₅₀ values of 0.19–0.49 µM . The target compound, bearing both a 3-chloro-4-fluorophenyl N1-substituent and a 4-hydroxyphenyl carboxamide terminus, combines structural features from two SAR-validated positions, suggesting it may engage the CCR5 binding site through interactions at both the N1-aryl pocket and the carboxamide-N region, though direct experimental confirmation is not yet available in the public domain.

CCR5 antagonism HIV-1 entry inhibition Chemokine receptor

Scaffold-Class Anticancer and Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

5-Oxopyrrolidine-3-carboxylic acid derivatives have demonstrated structure-dependent antimicrobial activity against Gram-positive pathogens including vancomycin-intermediate S. aureus strains, and anticancer activity in A549 human pulmonary cancer cell models [1]. In a 2023 study, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed MIC values as low as 16 µg/mL against multidrug-resistant C. auris isolates and activity against azole-resistant A. fumigatus strains [1]. The target compound extends this scaffold by incorporating a 3-chloro-4-fluorophenyl N1-substituent and a 4-hydroxyphenyl carboxamide moiety, positions known to influence both antimicrobial potency and cytotoxicity profiles [1].

Anticancer Antimicrobial Multidrug-resistant pathogens

Recommended Research and Procurement Scenarios for 1-(3-Chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide


CCR5 Antagonist Lead Optimization Programs

This compound is suited as a structurally differentiated starting point for CCR5 antagonist lead optimization, based on the validated 5-oxopyrrolidine-3-carboxamide scaffold class that has demonstrated IC₅₀ values ranging from 1.9 µM (lead) to 0.038 µM (optimized) in CCR5 binding and HIV-1 envelope fusion assays [1]. The target compound's 3-chloro-4-fluorophenyl N1-substituent and 4-hydroxyphenyl carboxamide terminus explore SAR space not covered by existing literature compounds, offering potential for novel intellectual property [1].

Antimicrobial Screening Against Multidrug-Resistant Gram-Positive and Fungal Pathogens

The 5-oxopyrrolidine scaffold has shown MIC values as low as 16 µg/mL against multidrug-resistant Candida auris and activity against vancomycin-intermediate S. aureus strains [2]. The target compound's unique combination of a halogenated N1-aryl group and a phenolic carboxamide may enhance antimicrobial potency relative to previously reported 1-(2-hydroxyphenyl) analogs, making it a candidate for inclusion in phenotypic screening panels targeting ESKAPE pathogens and drug-resistant fungi [2].

Anticancer Screening in Lung Adenocarcinoma Models

5-Oxopyrrolidine-3-carboxylic acid derivatives have demonstrated anticancer activity in A549 human pulmonary cancer cell models, with halogenated benzimidazole derivatives showing the strongest potency [2]. The target compound, with its 3-chloro-4-fluorophenyl motif—a fragment independently associated with enhanced tyrosinase inhibition and target engagement [3]—represents a structurally distinct candidate for anticancer screening, particularly in lung cancer cell lines where the 5-oxopyrrolidine scaffold has shown preliminary efficacy [2].

Physicochemical Profiling and ADME Property Optimization Studies

With measured/calculated properties including XLogP3 of 2.2, two hydrogen bond donors, and four hydrogen bond acceptors, the target compound falls within favorable drug-like chemical space . Its physicochemical profile (MW 348.8, exact mass 348.0677) distinguishes it from both smaller (MW ~257) and larger in-class analogs, making it a useful tool compound for studying the impact of the 4-hydroxyphenyl carboxamide extension on solubility, permeability, and metabolic stability in comparative ADME panels .

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